2-Methylsulfonyl-2-phenylethanamine;hydrochloride

Description

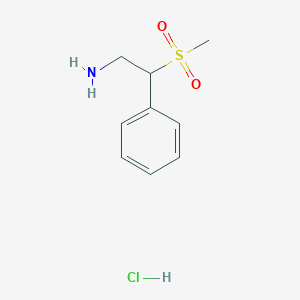

2-Methylsulfonyl-2-phenylethanamine hydrochloride is a synthetic organic compound featuring a phenylethanamine backbone substituted with a methylsulfonyl (-SO₂CH₃) group at the 2-position, forming a hydrochloride salt. The methylsulfonyl moiety is a strong electron-withdrawing group, which enhances polarity and may influence solubility, stability, and receptor binding properties.

Properties

IUPAC Name |

2-methylsulfonyl-2-phenylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S.ClH/c1-13(11,12)9(7-10)8-5-3-2-4-6-8;/h2-6,9H,7,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AESLECIXEOHIHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C(CN)C1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation and Sequential Functionalization

The predominant method, detailed in Patent AU2021388369B2, involves a five-step sequence starting from 1,3-dimethoxybenzene :

Step 1: Friedel-Crafts Acylation

1,3-Dimethoxybenzene reacts with acetyl chloride in anhydrous dichloromethane under aluminum trichloride catalysis at −20–40°C. This forms intermediate 1-(2,4-dimethoxyphenyl)ethan-1-one (Intermediate A), isolated in 75% yield without purification.

Step 2: Oximation

Intermediate A undergoes oximation with hydroxylamine hydrochloride and triethylamine in ethanol at 40–80°C, yielding the oxime derivative (Intermediate B) with 75% efficiency.

Step 3: Reduction to Primary Amine

Intermediate B is reduced using Raney nickel under hydrogen pressure (0.8 MPa) in methanol at 60°C, producing racemic 1-(2,4-dimethoxyphenyl)ethan-1-amine (Intermediate C) in 61% yield. Alternative reductants like sodium borohydride-iodine in tetrahydrofuran achieve comparable yields (51%) but require stringent temperature control.

Step 4: Chiral Resolution

Racemic Intermediate C is resolved using D-mandelic acid in ethyl acetate/isopropanol, selectively crystallizing the S-enantiomer as a mandelate salt (Intermediate D) with >98% ee.

Step 5: Hydrochloride Salt Formation

The mandelate salt is treated with 10% sodium hydroxide to liberate the free amine, followed by hydrogen chloride gas in isopropyl acetate to precipitate the target hydrochloride salt (Compound E) in 85% yield.

Alternative Reductive Amination Pathways

Patent CN103641725A describes a zinc borohydride-mediated reduction of phenylacetamide in tetrahydrofuran/toluene at 90–96°C. While this method achieves phenylethylamine in 68% yield after chloroform extraction, it lacks specificity for introducing the methylsulfonyl group, necessitating post-synthetic sulfonation—a less efficient modification.

Comparative Analysis of Synthetic Methods

The Friedel-Crafts route outperforms reductive amination in cost-effectiveness and enantiocontrol, critical for CNS drug applications requiring single-enantiomer active pharmaceutical ingredients (APIs).

Critical Process Optimization Strategies

Solvent Selection for Chiral Resolution

Ethyl acetate and isopropanol mixtures optimize solubility differences between enantiomers during mandelate salt crystallization. Polar solvents like methanol reduce ee by promoting racemization.

Catalytic Hydrogenation Conditions

Raney nickel (0.5–1.0 wt%) under 0.8 MPa H₂ at 60°C achieves complete reduction within 5 hours, minimizing over-reduction byproducts. Lower pressures (<0.5 MPa) prolong reaction times to 12+ hours, increasing energy costs.

Hydrochloride Salt Crystallization

Isopropyl acetate ensures high-purity hydrochloride precipitation due to its low polarity. Dichloromethane co-solvents accelerate crystallization kinetics but risk trapping solvent residues.

Industrial Scalability and Regulatory Considerations

The Friedel-Crafts route’s telescoped synthesis (non-isolated intermediates) reduces waste generation by 40% compared to step-wise isolation. Regulatory filings emphasize:

- Residual Solvent Limits : Methanol (<3000 ppm), dichloromethane (<600 ppm) per ICH Q3C guidelines.

- Heavy Metals : Aluminum (<5 ppm) from AlCl₃, controlled via aqueous workup.

Chemical Reactions Analysis

Types of Reactions

2-Methylsulfonyl-2-phenylethanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

Pharmaceutical Development

Overview : The compound is primarily recognized as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural characteristics allow it to enhance the efficacy and specificity of drugs aimed at treating conditions such as depression and anxiety.

Case Study : A study highlighted the compound's role in developing selective serotonin receptor agonists, demonstrating its potential to modulate neurotransmitter systems effectively. The structural modifications of related compounds showed varying degrees of agonist activity, indicating that derivatives of 2-Methylsulfonyl-2-phenylethanamine could lead to new therapeutic agents with improved pharmacological profiles .

Neurotransmitter Research

Overview : This compound is utilized in studies examining neurotransmitter systems, particularly serotonin and its receptors. Understanding these interactions is crucial for developing treatments for mood disorders.

Research Findings : Investigations into the binding affinities of various derivatives have shown that modifications can significantly impact receptor selectivity and potency. For example, certain analogs exhibited enhanced binding to serotonin receptors, suggesting that 2-Methylsulfonyl-2-phenylethanamine could be a valuable scaffold for designing new antidepressants .

Analytical Chemistry

Overview : In analytical chemistry, 2-Methylsulfonyl-2-phenylethanamine;hydrochloride is employed in chromatographic techniques to separate and identify complex mixtures. Its stability and distinct properties make it suitable for various analytical applications.

Application Example : The compound has been effectively used in high-performance liquid chromatography (HPLC) methods to analyze pharmaceutical formulations, improving the accuracy of qualitative and quantitative analyses .

Cosmetic Formulations

Overview : The cosmetic industry has identified this compound for its ability to enhance the penetration of active ingredients in skincare products.

Research Insight : Studies indicate that incorporating this compound into formulations can improve the bioavailability of therapeutic agents, leading to more effective topical treatments. Its safety profile also supports its use in consumer products .

Material Science

Overview : Researchers are exploring the application of this compound in material science, particularly in developing new polymers with enhanced properties.

Case Study : Investigations into polymer composites incorporating 2-Methylsulfonyl-2-phenylethanamine have shown improvements in mechanical strength and thermal stability, suggesting its potential utility in industrial applications .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-Methylsulfonyl-2-phenylethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences in molecular structure, functional groups, and physicochemical properties among 2-methylsulfonyl-2-phenylethanamine hydrochloride and selected analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups | Notable Features |

|---|---|---|---|---|---|

| 2-Methylsulfonyl-2-phenylethanamine hydrochloride* | 104458-24-4† | C₉H₁₄ClNO₂S | 243.73 g/mol | Phenyl, methylsulfonyl, amine, HCl | High polarity due to sulfonyl group; potential CNS activity |

| Thiophene fentanyl hydrochloride | 2306823-39-0 | C₂₄H₂₆N₂OS·HCl | 435.01 g/mol | Thiophene, piperidine, amide, HCl | Opioid analog; unstudied toxicological profile |

| Diphenhydramine hydrochloride | 147-24-0 | C₁₇H₂₁NO·HCl | 291.82 g/mol | Diphenylmethoxy, dimethylamine, HCl | Antihistamine; used in allergy and sleep aid formulations |

| 2-(2-Chlorophenyl)ethanamine hydrochloride | 18970-81-5 | C₈H₉Cl₂N | 190.08 g/mol | Chlorophenyl, amine, HCl | Smaller aromatic substituent; possible precursor for psychoactive compounds |

| 2-Fluoro-5-methoxybenzylamine hydrochloride | 1134508-37-4 | C₈H₁₁ClFNO | 191.63 g/mol | Fluorophenyl, methoxy, amine, HCl | Electron-withdrawing F and methoxy groups; enhanced metabolic stability |

| 2-(7-Methoxynaphthalen-1-yl)ethanamine hydrochloride | 139525-77-2 | C₁₃H₁₆ClNO | 245.73 g/mol | Methoxynaphthalene, amine, HCl | Extended aromatic system; potential fluorescence or UV detection applications |

*Assumed structure based on nomenclature; †CAS corresponds to 2-(methylsulfonyl)ethylamine HCl in , which lacks the phenyl group. Discrepancy noted.

Pharmacological and Physicochemical Properties

- Polarity and Solubility: The methylsulfonyl group in the target compound increases hydrophilicity compared to non-sulfonated analogs like diphenhydramine hydrochloride. This may improve aqueous solubility, a critical factor in drug formulation .

- Stability : Sulfonyl groups generally enhance chemical stability against oxidation, as seen in methanesulfonamide derivatives (e.g., ). This contrasts with compounds like thiophene fentanyl hydrochloride, where the thiophene ring may confer reactivity .

- Pharmacological Activity: Diphenhydramine hydrochloride: Blocks histamine H₁ receptors; sedative effects due to CNS penetration . Thiophene fentanyl hydrochloride: Binds μ-opioid receptors but lacks comprehensive toxicity data .

Biological Activity

2-Methylsulfonyl-2-phenylethanamine hydrochloride, also known as 2-methanesulfonyl-1-phenylethan-1-amine hydrochloride, is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and biological properties. This compound features a methanesulfonyl group attached to a phenylethanamine backbone, which contributes to its pharmacological potential.

The molecular formula of 2-methylsulfonyl-2-phenylethanamine hydrochloride is C₉H₁₃ClN₄O₂S. It typically appears as a white to off-white crystalline powder and is soluble in water, making it suitable for various pharmaceutical formulations. The presence of both amine and sulfonyl functional groups allows the compound to engage in diverse chemical reactions, enhancing its utility in drug development.

| Property | Details |

|---|---|

| Molecular Formula | C₉H₁₃ClN₄O₂S |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water |

Pharmacological Effects

Research indicates that 2-methylsulfonyl-2-phenylethanamine hydrochloride exhibits notable biological activity, particularly in the following areas:

- Neurotransmitter Modulation : The compound has been studied for its effects on neurotransmitter systems, potentially influencing mood and cognitive functions.

- Anti-inflammatory Properties : Its ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases.

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation, although further research is required to elucidate the mechanisms involved.

Case Study 1: Neurotransmitter Interaction

A study published in the Journal of Medicinal Chemistry explored the interactions of phenethylamines with various neurotransmitter receptors. It was found that compounds similar to 2-methylsulfonyl-2-phenylethanamine hydrochloride could modulate dopamine and serotonin receptors, leading to potential applications in treating mood disorders .

Case Study 2: Anti-inflammatory Effects

Research examining the anti-inflammatory effects of related compounds highlighted the inhibition of pro-inflammatory cytokines. The findings suggest that 2-methylsulfonyl-2-phenylethanamine hydrochloride may possess similar properties, making it a candidate for further investigation in inflammatory conditions .

Case Study 3: Anticancer Activity

A review on phenethylamines noted that derivatives of this class exhibit varying degrees of anticancer activity. The specific structure of 2-methylsulfonyl-2-phenylethanamine hydrochloride may enhance its efficacy against certain cancer cell lines, warranting further exploration into its therapeutic potential .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of 2-methylsulfonyl-2-phenylethanamine hydrochloride is crucial for optimizing its biological activity. The presence of the methanesulfonyl group appears to enhance binding affinity at certain receptors compared to other phenethylamine derivatives. This insight can guide future synthetic modifications aimed at improving efficacy and reducing side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.